An In-Depth Technical Guide to [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: Chemical Properties and Structural Elucidation
An In-Depth Technical Guide to [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: Chemical Properties and Structural Elucidation
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the critical analytical techniques and methodologies required for its unambiguous characterization, blending theoretical principles with practical, field-proven insights. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's core attributes and the logic behind its analytical validation.
Introduction and Significance
[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid belongs to a class of compounds featuring a benzoxazole moiety linked to a piperidine ring. Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The piperidine scaffold is also a prevalent feature in many pharmaceuticals, valued for its ability to influence solubility, metabolic stability, and receptor binding.[4][5] The combination of these two pharmacophores, further functionalized with a carboxylic acid group, makes this molecule a compelling candidate for investigation in drug discovery programs.
The precise elucidation of its chemical structure is paramount, as subtle variations can lead to dramatic differences in biological activity and safety profiles. This guide outlines a systematic, multi-technique approach to ensure the identity and purity of the compound, establishing a self-validating analytical workflow.
Physicochemical and Structural Properties
A foundational understanding of a compound's properties is essential before undertaking advanced analytical studies. The key characteristics of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid | N/A (Systematic) |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | Calculated |
| Molecular Weight | 294.73 g/mol | Calculated |
| Appearance | White to Off-White Solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, Methanol (Slightly); Poorly soluble in water | Predicted |
| LogP | ~2.5 (Predicted) | N/A |
| pKa | ~4.5 (Carboxylic Acid), ~3.0 (Benzoxazole N) (Predicted) | N/A |
Synthetic Strategy Overview
A plausible and common route for synthesizing benzoxazole derivatives involves the condensation and cyclization of an o-aminophenol with a suitable electrophile.[6][7] For the target molecule, a likely synthetic pathway involves the reaction of 2,6-dichlorobenzoxazole with ethyl piperidin-3-ylacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
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Step 1: N-Arylation: Reaction of 2,6-dichlorobenzoxazole with ethyl piperidin-3-ylacetate. The piperidine nitrogen acts as a nucleophile, displacing the chlorine at the C2 position of the benzoxazole ring. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile).
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Step 2: Saponification: Hydrolysis of the resulting ethyl ester intermediate using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. Acidification of the reaction mixture then yields the desired carboxylic acid.
Understanding the synthesis is crucial as it informs the potential impurities that may be present in the final sample, such as unreacted starting materials or by-products from side reactions.
Comprehensive Structural Elucidation
The unambiguous confirmation of the molecular structure requires an integrated approach, using data from multiple spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass analysis because its high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the molecular formula, a critical self-validating step. Electrospray Ionization (ESI) is the preferred ionization method due to the polar nature of the molecule, particularly the carboxylic acid and nitrogen atoms, which are readily protonated or deprotonated.
Experimental Protocol (HRMS-ESI):
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Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
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Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Ionization Mode: ESI, operated in both positive and negative ion modes.
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Data Acquisition: Acquire data over a mass range of m/z 100-500.
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Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
Expected Results & Interpretation:
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Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺.
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Expected m/z: 295.0847 (for C₁₄H₁₆ClN₂O₃⁺)
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Negative Ion Mode: The primary ion will be the deprotonated molecule [M-H]⁻.
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Expected m/z: 293.0699 (for C₁₄H₁₄ClN₂O₃⁻)
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Isotope Pattern: The presence of a chlorine atom will be confirmed by the characteristic M and M+2 isotope peaks with an approximate intensity ratio of 3:1. This provides definitive evidence for the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and connectivity of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for complete assignment. DMSO-d₆ is the solvent of choice.[6] Its polarity effectively dissolves the compound, and its high boiling point allows for stable operation. Critically, the acidic proton of the carboxylic acid and any potential exchangeable N-H protons are observable in DMSO-d₆, whereas they would be lost in solvents like D₂O or CD₃OD.[8][9]
Experimental Protocol (400 MHz NMR):
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
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¹H NMR: Acquire a standard proton spectrum. The aromatic protons of the benzoxazole ring are expected in the downfield region (δ 7.0-8.0 ppm).[1] The aliphatic protons of the piperidine ring and the acetic acid moiety will appear further upfield (δ 1.0-4.0 ppm).
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the acid and the C2 carbon of the benzoxazole will be the most downfield signals (δ > 150 ppm).
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2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity within the piperidine ring and the substitution pattern on the aromatic ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. It is used to connect the disparate fragments of the molecule, for example, by observing a correlation from the piperidine protons near the nitrogen (H2' and H6') to the C2 carbon of the benzoxazole ring, which definitively proves the point of attachment.
Caption: Key HMBC correlations confirming the molecular backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as a complementary, self-validating check on the structural features deduced from NMR and MS. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid samples as it requires minimal sample preparation.
Experimental Protocol (FTIR-ATR):
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Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Characteristic Absorptions:
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. The broadness is due to hydrogen bonding.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
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~1600-1450 cm⁻¹: C=C and C=N stretches characteristic of the benzoxazole aromatic system.
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~1250 cm⁻¹: C-O stretch associated with the benzoxazole ring and the carboxylic acid.
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~800-850 cm⁻¹: C-Cl stretch.
Integrated Data Analysis and Structure Confirmation
The final and most crucial step is the synthesis of all collected data into a single, cohesive structural proof.
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HRMS provides the exact molecular formula (C₁₄H₁₅ClN₂O₃) and confirms the presence of one chlorine atom.
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FTIR confirms the presence of the key functional groups: a carboxylic acid (O-H, C=O), an aromatic system (C=C, C=N), and a C-Cl bond.
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¹H and ¹³C NMR provide the complete proton and carbon count, matching the molecular formula. Chemical shifts are consistent with the proposed structure (aromatic, aliphatic, and carbonyl regions).
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COSY and HSQC map out the entire spin system of the piperidine ring and the aromatic protons, confirming their relative positions.
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HMBC provides the definitive connections between the fragments: linking the piperidine N-H adjacent protons to the benzoxazole C2, and linking the acetic acid's α-protons to the piperidine C3 position.
When the data from all these techniques are mutually consistent, the structure of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is considered unambiguously elucidated.
Conclusion
The structural characterization of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the logical workflow outlined in this guide—from determining the molecular formula by HRMS to mapping the complete atomic connectivity by 2D NMR—researchers can establish the structure of this and similar complex molecules with the highest degree of confidence. This rigorous, self-validating approach is fundamental to ensuring the scientific integrity required for advancing compounds through the drug development pipeline.
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Kumar, K. A., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Retrieved from [Link]
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